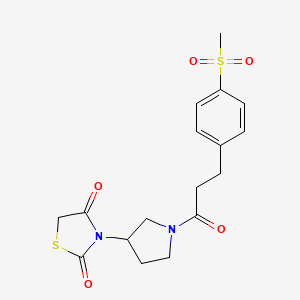
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle , while thiazolidine-2,4-dione is a five-membered heterocycle containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine and thiazolidine-2,4-dione groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The thiazolidine group contains sulfur at the first position and nitrogen at the third position .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Research on similar organosulfur compounds, such as those involving methylsulfonyl groups, highlights the importance of understanding the environmental exposure and health implications of chemical agents. For instance, studies on the environmental exposure to organophosphorus and pyrethroid pesticides emphasize the necessity of monitoring chemical exposure to safeguard public health, particularly among vulnerable populations such as children (Babina et al., 2012).
Carcinogenic Potential and Exposure Assessment
Examination of the presence of carcinogenic heterocyclic amines in the diet and their metabolites in human tissues underscores the critical role of dietary habits in cancer risk. This type of research is essential for assessing the carcinogenic potential of various compounds, including those structurally related to 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and understanding their mechanisms of action (Ushiyama et al., 1991).
Metabolic Pathways and Genetic Influences
Investigating the metabolic pathways and genetic factors influencing the processing of complex compounds in the body can provide insights into their safety, efficacy, and potential health effects. Studies on the metabolism of heterocyclic amines and their adduct formation with DNA in humans versus rodents reveal significant interspecies differences, highlighting the importance of human-specific research in understanding the health implications of exposure to such compounds (Turteltaub et al., 1999).
Potential Therapeutic Applications
Research into the therapeutic applications of chemical compounds with similar functional groups may uncover novel treatments for various conditions. For example, studies on non-glycoside, non-adrenergic cardiotonic agents demonstrate the potential for developing new medications that improve cardiac function without the drawbacks of current treatments (Ruffmann et al., 1981).
Direcciones Futuras
The future research directions could involve studying the biological activity of this compound and its derivatives, given the biological relevance of pyrrolidine and thiazolidine-2,4-dione derivatives . Additionally, developing new synthetic methods for this compound could also be a potential area of research.
Propiedades
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGOWIGNASQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


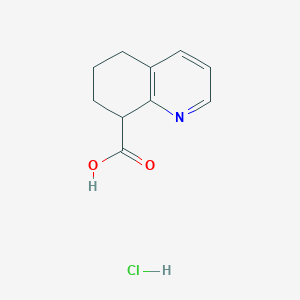

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)
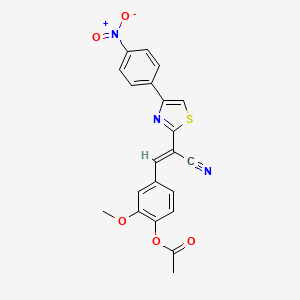
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
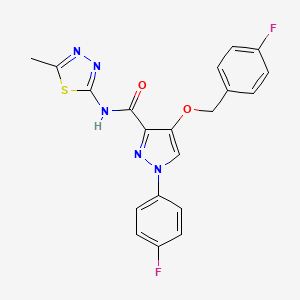
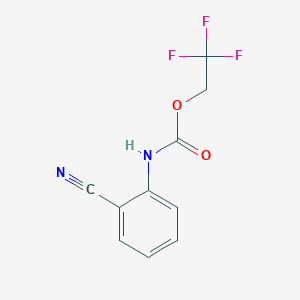
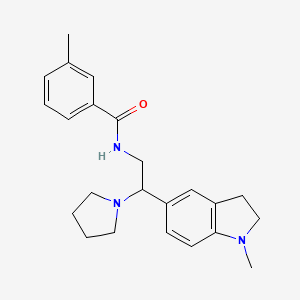
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)